PIM-1/PIM-3 Selectivity Profile vs. Pan-PIM Predecessor ETP-47453
The triazolo[4,3-b]pyridazine series demonstrates a scaffold-driven shift from the pan-PIM inhibition of ETP-47453 to a PIM-1/PIM-3 selective profile. While ETP-47453 potently inhibits all three PIM isoforms, compounds in the new series, including those with 6-alkoxy and quinoline carboxamide substituents, primarily target PIM-1 and PIM-3, with significantly reduced activity against PIM-2 [1]. This differentiation is directly attributable to the specific tricyclic architecture and substitution pattern exemplified by the target compound.
| Evidence Dimension | PIM isoform selectivity profile |
|---|---|
| Target Compound Data | Predicted selective for PIM-1 and PIM-3 based on structural class; specific IC50 values for this exact compound have not been published in the primary literature. |
| Comparator Or Baseline | ETP-47453 (predecessor pan-PIM inhibitor): inhibits PIM-1, PIM-2, and PIM-3 with comparable potency. |
| Quantified Difference | Shift from pan-PIM to PIM-1/PIM-3 selectivity through scaffold hopping; exact selectivity ratios for the target compound require experimental determination. |
| Conditions | Biochemical kinase inhibition assays as reported in the series SAR study [1]. |
Why This Matters
PIM-1/PIM-3 selectivity is therapeutically relevant in certain hematologic malignancies and solid tumors where these isoforms are predominantly overexpressed, potentially avoiding PIM-2-related toxicities compared to pan-PIM inhibitors.
- [1] Martínez-González S, Rodríguez-Arístegui S, Gómez de la Oliva CA, et al. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Eur J Med Chem. 2019;168:87-109. doi:10.1016/j.ejmech.2019.02.022. View Source
